molecular formula C11H11NO2S B12905105 5-((p-tolylthio)methyl)isoxazol-3(2H)-one CAS No. 89660-87-7

5-((p-tolylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B12905105
CAS No.: 89660-87-7
M. Wt: 221.28 g/mol
InChI Key: YAMFAFZXWGDRQF-UHFFFAOYSA-N
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Description

5-((p-tolylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the p-tolylthio group in this compound adds unique properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one typically involves the reaction of p-tolylthiomethyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which cyclizes to form the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazole ring or the p-tolylthio group, resulting in the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring, where the nitrogen atom can act as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-((p-tolylthio)methyl)isoxazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. Researchers are exploring its use in the treatment of various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.

Mechanism of Action

The mechanism of action of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The p-tolylthio group can interact with enzymes and receptors, modulating their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-methylisoxazol-3(2H)-one
  • 5-phenylisoxazol-3(2H)-one
  • 5-(methylthio)methylisoxazol-3(2H)-one

Uniqueness

5-((p-tolylthio)methyl)isoxazol-3(2H)-one stands out due to the presence of the p-tolylthio group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for various scientific applications.

Biological Activity

5-((p-tolylthio)methyl)isoxazol-3(2H)-one, a compound with the molecular formula C11H11NO2SC_{11}H_{11}NO_2S, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an isoxazole ring, which is known for its role in various pharmacological activities. The compound features a thioether group that may contribute to its reactivity and biological interactions.

Research indicates that this compound exerts its biological effects through multiple mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications to the isoxazole ring can enhance antibacterial potency .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. For instance, it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
  • Antitumor Activity : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and modulation of cell signaling pathways associated with tumor growth .

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of this compound:

  • Antibacterial Activity :
    • Method : Disc diffusion and minimum inhibitory concentration (MIC) assays were employed.
    • Results : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 50 µg/mL depending on the strain tested .
  • Cytotoxicity Assays :
    • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
    • Findings : IC50 values were determined, revealing that this compound showed cytotoxic effects at concentrations as low as 25 µM, indicating its potential as an anticancer agent .
  • Anti-inflammatory Studies :
    • Experimental Setup : LPS-stimulated macrophages were treated with varying concentrations of the compound.
    • Outcome : Significant reduction in TNF-α production was observed, suggesting its anti-inflammatory potential .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • A study investigating its effects on autoimmune disorders found that the compound could modulate immune responses by inhibiting lymphocyte proliferation and cytokine production in vitro, indicating a promising avenue for treatment .
  • Another research effort focused on its antiviral properties against human herpes virus type-1 (HHV-1), demonstrating inhibition of viral replication in cultured cells .

Properties

CAS No.

89660-87-7

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C11H11NO2S/c1-8-2-4-10(5-3-8)15-7-9-6-11(13)12-14-9/h2-6H,7H2,1H3,(H,12,13)

InChI Key

YAMFAFZXWGDRQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NO2

Origin of Product

United States

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